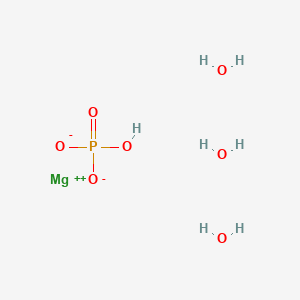

Magnesium hydrogen phosphate trihydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

magnesium;hydrogen phosphate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H3O4P.3H2O/c;1-5(2,3)4;;;/h;(H3,1,2,3,4);3*1H2/q+2;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIWLDVQGKRUNR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.OP(=O)([O-])[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H7MgO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228438 | |

| Record name | Magnesium hydrogen phosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-75-4 | |

| Record name | Magnesium phosphate, dibasic trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium hydrogen phosphate trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, magnesium salt (1:1), trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE, DIBASIC TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF539G9L3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Crystallographic Properties of Magnesium Hydrogen Phosphate Trihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of Magnesium Hydrogen Phosphate (B84403) Trihydrate (MgHPO₄·3H₂O), a compound also known as the mineral newberyite. This document is intended for researchers, scientists, and professionals in drug development who require detailed structural information for material characterization, formulation, and development.

Introduction

Magnesium hydrogen phosphate trihydrate is a crystalline solid with relevance in various fields, including biomaterials and pharmaceutical sciences. A thorough understanding of its crystallographic properties is fundamental to controlling its behavior in different applications. This guide summarizes its key structural features, the experimental methods used for their determination, and the logical relationships between these properties.

Crystallographic Data

The crystallographic data for this compound has been determined primarily through single-crystal X-ray diffraction and neutron diffraction studies. The compound crystallizes in the orthorhombic system, belonging to the space group Pbca.[1][2][3] Key crystallographic parameters are summarized in the table below.

| Crystallographic Parameter | Value | Source |

| Chemical Formula | Mg(PO₃OH) · 3H₂O | [1] |

| Crystal System | Orthorhombic | [1][4] |

| Space Group | Pbca | [1][2][3] |

| Hermann-Mauguin Symbol | mmm (2/m 2/m 2/m) | [1][5] |

| Unit Cell Dimensions | ||

| a | 10.203 - 10.215 Å | [1][2][4][5] |

| b | 10.678 - 10.685 Å | [1][2][4][5] |

| c | 10.0096 - 10.018 Å | [1][2][4][5] |

| Axial Angles | α = β = γ = 90° | [4] |

| Formula Units per Unit Cell (Z) | 8 | [2][3][5] |

| Unit Cell Volume (V) | 1091.11 - 1092.59 ų | [1][4][5] |

| Density (Calculated) | 2.12 g/cm³ | [1][4][5] |

| Density (Measured) | 2.10 - 2.11 g/cm³ | [1][4] |

Experimental Protocols

The determination of the crystallographic properties of this compound has been achieved through established diffraction techniques.

Single-crystal X-ray diffraction is a primary technique used to determine the crystal structure of newberyite.

-

Crystal Selection and Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded by a detector. Weissenberg photographs have been historically used for data collection.[2]

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group. The atomic positions are determined using methods such as Patterson projections and Fourier syntheses.[2] The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors, resulting in a final R-value that indicates the quality of the fit.[2]

Neutron diffraction has been employed to precisely locate the hydrogen atoms within the crystal structure, which is challenging with X-ray diffraction due to hydrogen's low scattering power for X-rays.

-

Crystal and Instrumentation: A single crystal of synthetic newberyite is used. The experiment is performed at a research reactor facility, such as the Institut Laue-Langevin.[6]

-

Data Collection: A beam of neutrons with a specific wavelength is directed at the crystal. The diffracted neutrons are collected by a detector.

-

Structure Refinement: The data is refined using anisotropic least-squares methods. This technique allows for a detailed analysis of the environment of water molecules and the hydrogen bonding network within the crystal.[6]

Structural Relationships

The following diagram illustrates the hierarchical relationship of the crystallographic properties of this compound.

The diagram above illustrates how the fundamental crystallographic properties of this compound are interrelated. The crystal system and space group dictate the unit cell parameters, which in turn are used to calculate the unit cell volume. The space group also determines the number of formula units per unit cell. Finally, the unit cell volume and the mass of the atoms within the unit cell (derived from the formula and Z) are used to calculate the theoretical density of the material.

References

Synthesis and characterization of Magnesium hydrogen phosphate trihydrate nanoparticles

An In-depth Technical Guide to the Synthesis and Characterization of Magnesium Hydrogen Phosphate (B84403) Trihydrate Nanoparticles

Introduction

Magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O), also known as newberyite, is an inorganic compound that has garnered significant interest in the biomedical field. As a member of the magnesium phosphate family, it offers excellent biocompatibility and pH-responsive degradability, making it a promising material for a variety of applications.[1] Both magnesium and phosphorus are essential elements in the human body, which underscores the high biocompatibility of these materials.[1][2]

This technical guide provides a comprehensive overview of the synthesis and characterization of MgHPO₄·3H₂O nanoparticles. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique properties of these nanomaterials for applications such as non-viral gene delivery, drug delivery systems, and tissue engineering scaffolds.[1][3][4] The guide details common synthesis protocols, in-depth characterization methodologies, and presents key quantitative data in a structured format.

Synthesis of MgHPO₄·3H₂O Nanoparticles

The synthesis of magnesium phosphate nanoparticles can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, and sol-gel techniques.[5][6] Among these, chemical precipitation is a widely utilized, straightforward, and cost-effective approach for producing MgHPO₄·3H₂O nanoparticles.[5]

Chemical Precipitation Method

Chemical precipitation involves the reaction of soluble magnesium and phosphate precursors in an aqueous solution, leading to the formation of an insoluble MgHPO₄·3H₂O precipitate under controlled conditions.

Experimental Protocol:

-

Precursor Solution Preparation:

-

Prepare a 100 mL aqueous solution of 10 mM dipotassium (B57713) hydrogen phosphate (K₂HPO₄).[5]

-

Separately, prepare a solution of magnesium chloride hexahydrate (MgCl₂·6H₂O).[5]

-

-

Precipitation Reaction:

-

Slowly add the 10 mM MgCl₂·6H₂O solution dropwise into the K₂HPO₄ solution while stirring continuously.[5]

-

Maintain the reaction at room temperature.

-

-

Aging and Crystallization:

-

Allow the resulting mixture to stand under static conditions for 24 hours to facilitate the complete precipitation and crystallization of MgHPO₄·3H₂O.[5]

-

-

Washing and Collection:

-

Filter the precipitate from the solution.

-

Wash the collected precipitate multiple times with deionized water and ethanol (B145695) to remove any unreacted precursors and by-products.[5]

-

-

Drying:

-

Dry the final product in an oven at 66°C for 24 hours to obtain the purified MgHPO₄·3H₂O nanoparticle powder.[5]

-

Synthesis Workflow Diagram:

Caption: Workflow for the chemical precipitation synthesis of MgHPO₄·3H₂O nanoparticles.

Hydrothermal Method

The hydrothermal method involves a chemical reaction in an aqueous solution above ambient temperature and pressure.[7][8] This technique can produce well-crystallized nanoparticles with controlled morphology.[7][8]

Experimental Protocol:

-

Precursor Preparation: Prepare aqueous solutions of a magnesium salt (e.g., magnesium nitrate) and a phosphate source.[8]

-

Mixing: Mix the precursor solutions in a desired molar ratio. A capping agent or pH modifier may be added at this stage.

-

Hydrothermal Reaction: Transfer the mixed solution into a Teflon-lined stainless-steel autoclave.[8]

-

Heating: Heat the autoclave in an oven at a specific temperature (e.g., 120-200°C) for a set duration (e.g., 12-24 hours).[8]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the resulting precipitate by filtration or centrifugation, wash it thoroughly with deionized water and ethanol, and dry it under vacuum or in an oven at a low temperature.

Sol-Gel Method

The sol-gel method is a wet-chemical technique used for fabricating materials from a chemical solution that acts as a precursor for an integrated network (gel) of discrete particles.[9]

Experimental Protocol:

-

Sol Preparation: Dissolve a magnesium precursor, such as magnesium chloride (MgCl₂), in a suitable solvent like ethanol to form a homogenous solution (sol).[9]

-

Hydrolysis and Condensation: Add a phosphate source and water to the sol to initiate hydrolysis and condensation reactions, leading to the formation of a gel. The pH is a critical parameter to control at this stage.[9]

-

Gel Aging: Age the gel at room temperature for a period (e.g., 24 hours) to allow the completion of polycondensation reactions and strengthen the gel network.[9]

-

Drying: Dry the aged gel, typically at a low temperature, to remove the solvent.

-

Calcination: Calcine the dried gel at a higher temperature to remove residual organic compounds and promote crystallization into the desired MgHPO₄·3H₂O phase.

Characterization of MgHPO₄·3H₂O Nanoparticles

A comprehensive characterization is essential to confirm the synthesis of MgHPO₄·3H₂O nanoparticles and to evaluate their physical and chemical properties.

Characterization Workflow Diagram:

Caption: Standard workflow for the characterization of synthesized nanoparticles.

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized material.

-

Experimental Protocol: The dried nanoparticle powder is placed on a sample holder and scanned using an X-ray diffractometer with Cu Kα radiation. The diffraction pattern is typically recorded over a 2θ range of 10-80°. The resulting peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files, such as JCPDS No. 72-0023 for MgHPO₄·3H₂O, to confirm the crystalline phase.[5]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is employed to identify the functional groups present in the sample.

-

Experimental Protocol: The nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the wavenumber range of 400-4000 cm⁻¹. The characteristic vibrational bands for the phosphate (PO₄³⁻), hydrogen phosphate (HPO₄²⁻), and water (H₂O) groups are analyzed.[5][10]

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and size of the nanoparticles.

-

Experimental Protocol (SEM): A small amount of the nanoparticle powder is mounted on an aluminum stub using conductive carbon tape and then sputter-coated with a thin layer of gold or platinum to make it conductive. The sample is then imaged in the SEM to observe the surface morphology and agglomeration state of the particles.[5]

-

Experimental Protocol (TEM): Nanoparticles are dispersed in ethanol using ultrasonication. A drop of the dispersion is placed onto a carbon-coated copper grid and allowed to dry. The grid is then analyzed with a TEM to determine the size, shape, and crystallinity of individual nanoparticles.[5]

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in a liquid suspension.[11]

-

Experimental Protocol: The nanoparticle powder is suspended in a suitable solvent (e.g., deionized water or PBS) and briefly sonicated to ensure a good dispersion. The suspension is then placed in a cuvette and analyzed using a DLS instrument. The Z-average size and Polydispersity Index (PDI) are obtained to describe the mean particle size and the breadth of the size distribution, respectively.[11]

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability and decomposition of the material by measuring the change in mass as a function of temperature.

-

Experimental Protocol: A small, accurately weighed amount of the nanoparticle powder is placed in a TGA crucible. The sample is heated at a constant rate (e.g., 10°C/minute) under a nitrogen or air atmosphere.[5] The resulting weight loss curve for MgHPO₄·3H₂O shows the elimination of crystal water, followed by the decomposition to magnesium pyrophosphate (Mg₂P₂O₇).[5][12]

Data Presentation

Table 1: Synthesis Parameters for MgHPO₄·3H₂O Nanoparticles via Chemical Precipitation

| Parameter | Value / Condition | Reference |

| Precursors | MgCl₂·6H₂O, K₂HPO₄ | [5] |

| Concentration | 10 mM | [5] |

| Temperature | Room Temperature | [5] |

| Aging Time | 24 hours | [5] |

| Drying Temp. | 66 °C | [5] |

Table 2: Characterization Data for MgHPO₄·3H₂O Nanoparticles

| Characterization Technique | Parameter | Typical Result | Reference | | :--- | :--- | :--- | | XRD | Crystal Phase | Orthorhombic (JCPDS No. 72-0023) |[5] | | FTIR | HPO₄²⁻ bending | ~744-778 cm⁻¹ |[5] | | | PO₄³⁻ stretching | ~900-1200 cm⁻¹ |[5][13] | | | H₂O vibrations | ~1650 cm⁻¹ (bending), ~3000-3600 cm⁻¹ (stretching) |[5][13] | | SEM | Morphology | Irregular, sphere-like nanoparticle clusters |[5] | | | Cluster Size | 1 - 3 µm |[5] | | TEM | Morphology | Irregular sheets/polycrystalline |[5] | | | Particle Size | 50 - 200 nm |[5] | | DLS | Mean Particle Size | ~79 nm |[14] | | TGA | Decomposition Product | Magnesium Pyrophosphate (Mg₂P₂O₇) at ~645°C |[5] | | | Weight Loss | ~30.37% (due to loss of water) |[5] |

Conclusion

This guide has provided a detailed overview of the synthesis and characterization of this compound nanoparticles. The chemical precipitation method stands out as a simple and effective route for producing these nanomaterials. Comprehensive characterization using techniques such as XRD, FTIR, electron microscopy, and DLS is crucial for verifying the successful synthesis and understanding the physicochemical properties of the nanoparticles. The inherent biocompatibility and biodegradability of MgHPO₄·3H₂O make these nanoparticles highly attractive candidates for advanced biomedical applications, including targeted drug delivery and regenerative medicine. Further research and optimization of synthesis parameters will continue to expand their potential in the pharmaceutical and healthcare industries.

References

- 1. Biodegradable magnesium phosphates in biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Magnesium phosphate nanoparticles can be efficiently used in vitro and in vivo as non-viral vectors for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. ijnrd.org [ijnrd.org]

- 9. ijcps.org [ijcps.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Development of Nano Magnesium Phosphate Materials for Biomedical Application | Scientific.Net [scientific.net]

An In-depth Technical Guide to the Solubility of Magnesium Hydrogen Phosphate Trihydrate in Acidic Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of magnesium hydrogen phosphate (B84403) trihydrate (MgHPO₄·3H₂O) in acidic solutions. An understanding of the dissolution characteristics of this compound is critical in various fields, including pharmaceutical formulation, agriculture, and environmental science. This document outlines the fundamental chemical principles governing its solubility, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes involved.

Core Principles of Solubility in Acidic Media

Magnesium hydrogen phosphate trihydrate is a sparingly soluble salt in water but exhibits significantly increased solubility in acidic solutions[1][2]. This behavior is governed by the principles of chemical equilibrium. The dissolution process involves the dissociation of the salt into its constituent ions, magnesium (Mg²⁺) and hydrogen phosphate (HPO₄²⁻).

Dissolution Equilibrium:

MgHPO₄·3H₂O(s) ⇌ Mg²⁺(aq) + HPO₄²⁻(aq) + 3H₂O(l)

In acidic solutions, the hydrogen phosphate ion (HPO₄²⁻), being the conjugate base of a weak acid (phosphoric acid, H₃PO₄), reacts with hydrogen ions (H⁺). This reaction shifts the overall dissolution equilibrium to the right, favoring the dissolution of the solid salt in accordance with Le Chatelier's principle.

Acid-Base Equilibria of Phosphate Species:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁ ≈ 2.15) H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂ ≈ 7.20) HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃ ≈ 12.37)

As the pH of the solution decreases (i.e., H⁺ concentration increases), the phosphate species are protonated, primarily converting HPO₄²⁻ to H₂PO₄⁻ and subsequently to H₃PO₄. This consumption of the hydrogen phosphate ion drives more of the this compound to dissolve.

Furthermore, in solutions with high concentrations of magnesium and phosphate ions, the formation of ion pairs, such as MgH₂PO₄⁺ and MgHPO₄(aq), can occur, which also influences the overall solubility[3].

Quantitative Solubility Data

The solubility of this compound is highly dependent on the pH, temperature, and the nature of the acidic medium.

Table 1: Solubility in Phosphoric Acid Solutions at 25°C [3]

| pH | Total Magnesium Concentration (mol/L) | Total Phosphate Concentration (mol/L) |

| 5.02 | 0.0453 | 0.0219 |

| 5.23 | 0.0347 | 0.0164 |

| 5.50 | 0.0239 | 0.0109 |

| 5.70 | 0.0185 | 0.00821 |

| 6.14 | 0.0103 | 0.00411 |

| 6.40 | 0.00778 | 0.00214 |

| 6.91 | 0.00487 | 0.00109 |

| 7.28 | 0.00379 | 0.000109 |

Table 2: Solubility in Hydrochloric Acid Solution at 20°C [4]

| Acid Concentration | Molar Solubility (mol/L) |

| 5 M HCl | 0.1 |

Experimental Protocols

Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific acidic solution at a controlled temperature.

Materials:

-

This compound (MgHPO₄·3H₂O), pure solid

-

Selected acidic solution (e.g., HCl or acetic acid at desired concentrations)

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical instrumentation for magnesium and phosphate determination (e.g., Atomic Absorption Spectrometer, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Prepare the acidic solutions of the desired concentrations.

-

Addition of Excess Solid: Add an excess amount of solid this compound to a flask containing a known volume of the acidic solution. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the flasks for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solid in the solution becomes constant.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure complete removal of undissolved solids, the sample should be centrifuged and/or filtered through a syringe filter.

-

Analysis: Accurately dilute the clear filtrate and analyze the concentration of magnesium and/or phosphate using appropriate analytical methods (detailed in sections 3.2 and 3.3).

-

Calculation: Calculate the molar solubility of this compound from the determined concentrations of magnesium and/or phosphate in the saturated solution.

Analytical Method for Phosphate Determination (Molybdenum Blue Method)

Principle: In an acidic medium, orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) to form a phosphomolybdate complex. This complex is then reduced by a suitable reducing agent (e.g., hydrazine (B178648) sulfate) to produce a stable blue-colored complex, known as molybdenum blue. The intensity of the blue color, which is proportional to the phosphate concentration, is measured spectrophotometrically.

Procedure Outline:

-

Standard Preparation: Prepare a series of standard phosphate solutions of known concentrations from a stock solution of potassium dihydrogen phosphate (KH₂PO₄).

-

Sample Preparation: Dilute the filtered sample from the solubility experiment to a concentration that falls within the range of the prepared standards.

-

Color Development: To both the standards and the diluted sample, add the ammonium molybdate reagent followed by the reducing agent. Allow sufficient time for the blue color to develop fully.

-

Spectrophotometric Measurement: Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (typically around 830 nm or 880 nm) using a UV-Vis spectrophotometer.

-

Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the phosphate concentration in the sample from this calibration curve.

Analytical Method for Magnesium Determination (Atomic Absorption Spectroscopy)

Principle: Atomic Absorption Spectroscopy (AAS) measures the absorption of light by free atoms in the gaseous state. A sample solution is aspirated into a flame, where it is converted into an atomic vapor. A light beam from a hollow cathode lamp containing magnesium is passed through the flame, and the amount of light absorbed by the magnesium atoms is proportional to the concentration of magnesium in the sample.

Procedure Outline:

-

Standard Preparation: Prepare a series of magnesium standard solutions of known concentrations from a certified stock solution.

-

Sample Preparation: Dilute the filtered sample from the solubility experiment to a concentration within the linear working range of the AAS instrument.

-

Interference Suppression: To both the standards and the sample, add a releasing agent, such as a lanthanum chloride solution, to suppress potential chemical interferences (e.g., from phosphate).

-

AAS Measurement: Aspirate the blank, standards, and the sample into the flame of the AAS instrument and measure the absorbance at the magnesium wavelength of 285.2 nm.

-

Quantification: Create a calibration curve by plotting the absorbance of the standards versus their concentrations. Use this curve to determine the magnesium concentration in the sample.

Visualizations

Chemical Equilibria in Acidic Solution

Caption: Dissolution and speciation of magnesium hydrogen phosphate in acidic solution.

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Natural Occurrence and Mineralogical Forms of Magnesium Hydrogen Phosphate Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, mineralogical forms, and physicochemical properties of magnesium hydrogen phosphate (B84403) trihydrate. It includes detailed experimental protocols for its synthesis and characterization, catering to the needs of researchers and professionals in drug development and materials science.

Introduction

Magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) is a crystalline solid that occurs naturally as the mineral newberyite.[1] This compound and its related mineralogical forms are of significant interest due to their presence in biological systems, such as urinary calculi, and their potential applications in various fields, including as biomaterials and slow-release fertilizers.[2][3] A thorough understanding of their formation, transformation, and characterization is crucial for advancing research and development in these areas.

Natural Occurrence

This compound, in the form of the mineral newberyite , is found in specific geological and biological environments. Its primary natural occurrences include:

-

Guano Deposits: Newberyite is commonly found in caves and other locations with significant deposits of bat or bird guano.[4] It forms through the chemical reaction of phosphoric acid, derived from the decomposition of guano, with magnesium-containing solutions.

-

Urinary Calculi: Newberyite is a known constituent of human and animal urinary stones (calculi).[5] Its formation in the urinary tract is often associated with specific urinary pH and concentrations of magnesium and phosphate ions.

-

Alteration Product: Newberyite can also form as an alteration product of other phosphate minerals, such as struvite (MgNH₄PO₄·6H₂O) and phosphorrosslerite (Mg(PO₃OH)·7H₂O).[6][7]

Mineralogical Forms

Several mineralogical forms are closely related to this compound, either as precursors, alteration products, or minerals with similar chemical constituents. The key properties of newberyite, struvite, and phosphorrosslerite are summarized below.

Data Presentation: Mineralogical Properties

The following tables summarize the key quantitative data for newberyite, struvite, and phosphorrosslerite for easy comparison.

Table 1: General and Physical Properties

| Property | Newberyite (MgHPO₄·3H₂O) | Struvite (MgNH₄PO₄·6H₂O) | Phosphorrosslerite (Mg(PO₃OH)·7H₂O) |

| Color | Light gray to white or colorless, pale brown[8] | Colorless, white (dehydrated), yellow or brownish[9] | Colorless, white, pale yellow due to staining[7] |

| Lustre | Dull[8] | Vitreous[9] | Vitreous, Waxy, Dull[7] |

| Hardness (Mohs) | 3 - 3.5[8] | 1.5 - 2[9] | 2.5[7] |

| Specific Gravity | 2.10 - 2.11 (measured), 2.12 (calculated)[8] | 1.711 (measured), 1.705 (calculated)[9] | 1.721 - 1.729 (measured), 1.717 (calculated)[7] |

| Cleavage | Perfect on {010}, poor on {001}[8] | Good on {001}, poor on {100}[9] | None Observed[7] |

| Fracture | Hackly[8] | Irregular/Uneven, Sub-Conchoidal[9] | Conchoidal, Sub-Conchoidal[7] |

Table 2: Chemical Composition

| Element | Newberyite (wt%)[8] | Struvite (wt%)[9] | Phosphorrosslerite (wt%) |

| Mg | 13.942 | 9.904 | 9.864 |

| P | 17.767 | 12.621 | 12.571 |

| O | 64.244 | 65.196 | 71.428 |

| H | 4.047 | 6.572 | 6.136 |

| N | - | 5.708 | - |

| Total | 100.00 | 100.00 | 100.00 |

Table 3: Crystallographic Data

| Property | Newberyite | Struvite | Phosphorrosslerite |

| Crystal System | Orthorhombic[8] | Orthorhombic[9] | Monoclinic[7] |

| Space Group | Pbca[8] | Pmn2₁[9] | P2/b[7] |

| Unit Cell Parameters | a = 10.203 Å, b = 10.685 Å, c = 10.018 Å[8] | a = 6.955 Å, b = 6.955 Å, c = 11.218 Å[9] | a = 11.61 Å, b = 25.40 Å, c = 6.63 Å, β = 94.77°[7] |

| Unit Cell Volume | 1092.15 ų[8] | 542.64 ų[9] | 1948.38 ų[7] |

Mineral Transformation Pathways

The mineralogical forms of magnesium phosphate are often interrelated through transformation pathways influenced by environmental conditions such as pH, temperature, and the presence of other ions. A key transformation is the conversion of struvite to newberyite. Phosphorrosslerite is also known to alter to newberyite.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound (newberyite).

This protocol describes a common laboratory method for the synthesis of newberyite via aqueous precipitation.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Disodium (B8443419) hydrogen phosphate (Na₂HPO₄)

-

Deionized water

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bar

-

pH meter

-

Buchner funnel and filter paper

-

Drying oven

Procedure:

-

Prepare Reactant Solutions:

-

Prepare a 0.5 M solution of magnesium chloride hexahydrate by dissolving 101.65 g of MgCl₂·6H₂O in deionized water to a final volume of 1 L.

-

Prepare a 0.5 M solution of disodium hydrogen phosphate by dissolving 70.98 g of Na₂HPO₄ in deionized water to a final volume of 1 L.

-

-

Precipitation:

-

Place 100 mL of the 0.5 M MgCl₂ solution into a 500 mL beaker equipped with a magnetic stir bar.

-

While stirring vigorously, slowly add 100 mL of the 0.5 M Na₂HPO₄ solution dropwise to the MgCl₂ solution.

-

A white precipitate of newberyite will form immediately.

-

Continue stirring the suspension for 1 hour at room temperature to ensure complete reaction.

-

-

Purification:

-

Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate on the filter with three portions of 50 mL of deionized water to remove any unreacted salts.

-

Follow with a final wash of 50 mL of ethanol (B145695) to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered solid to a watch glass or petri dish.

-

Dry the product in an oven at 40-50°C for 24 hours or until a constant weight is achieved.

-

-

Storage:

-

Store the synthesized newberyite powder in a desiccator to prevent rehydration or alteration.

-

Purpose: To confirm the crystalline phase and purity of the synthesized material.

Sample Preparation:

-

Grind a small amount of the dried newberyite powder using an agate mortar and pestle to ensure a fine, homogeneous powder with random crystal orientation.

-

Mount the powder onto a sample holder (e.g., a zero-background silicon wafer or a standard glass slide with a shallow well). Ensure a flat, densely packed surface.

Instrumentation and Parameters:

-

Instrument: Powder X-ray diffractometer

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 10° to 80°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute

Data Analysis:

-

The resulting diffraction pattern should be compared with standard diffraction patterns for newberyite (e.g., from the ICDD Powder Diffraction File) to confirm the phase identity.

-

The absence of peaks corresponding to other phases indicates the purity of the sample.

Purpose: To identify the functional groups present in the synthesized material and confirm its chemical identity.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small amount of the powdered newberyite sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

-

Instrument: FTIR spectrometer with an ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (averaged)

Data Analysis:

-

The obtained spectrum should be analyzed for characteristic absorption bands of newberyite, including those corresponding to P-O-H, P-O, and water vibrations.

Purpose: To determine the thermal stability and water content of the synthesized newberyite.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried newberyite powder into a TGA crucible (e.g., alumina (B75360) or platinum).

Instrumentation and Parameters:

-

Instrument: Thermogravimetric analyzer

-

Temperature Range: 25°C to 600°C

-

Heating Rate: 10°C/minute

-

Atmosphere: Inert (e.g., nitrogen) at a flow rate of 50 mL/minute

Data Analysis:

-

The TGA curve will show weight loss as a function of temperature. For newberyite, a significant weight loss corresponding to the loss of its three water molecules is expected.

-

The temperature at which this weight loss occurs indicates the thermal stability of the hydrate. The percentage of weight loss can be used to confirm the hydration state.

Conclusion

This technical guide has provided a detailed overview of this compound, focusing on its natural occurrence as newberyite and its relationship with other mineral forms like struvite and phosphorrosslerite. The provided data tables offer a convenient reference for the key physicochemical properties of these minerals. Furthermore, the detailed experimental protocols for the synthesis and characterization of newberyite serve as a practical resource for researchers in the fields of materials science, chemistry, and drug development, enabling further investigation into the properties and applications of this important compound.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. MAGNESIUM PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 3. akjournals.com [akjournals.com]

- 4. 12 X-ray Diffraction and Mineral Analysis – Mineralogy [opengeology.org]

- 5. X-Ray Powder Diffraction DataâIdentification and Structure Elucidation of Unknown StoneâRietveld Refinement Approach [scirp.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. iucr.org [iucr.org]

- 8. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. X-Ray Diffraction [webmineral.com]

Unraveling the Thermal Metamorphosis of Magnesium Hydrogen Phosphate Trihydrate: A Technical Guide

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical guide detailing the phase transformation of magnesium hydrogen phosphate (B84403) trihydrate (MgHPO₄·3H₂O) upon heating has been compiled for researchers, scientists, and professionals in drug development. This in-depth resource provides a thorough examination of the thermal decomposition pathway, crystallographic changes, and essential experimental methodologies.

Magnesium hydrogen phosphate trihydrate, a compound of interest in various chemical and pharmaceutical applications, undergoes a series of transformations when subjected to heat. This guide elucidates this process, beginning with the initial dehydration and culminating in the formation of crystalline magnesium pyrophosphate. Understanding these transformations is critical for controlling material properties and ensuring the stability and efficacy of related products.

The Transformation Pathway: From Hydrate to Pyrophosphate

Upon heating, this compound undergoes a multi-stage transformation. The initial phase involves the loss of its three water molecules of hydration. This dehydration process typically occurs in one or two steps over a temperature range of approximately 120°C to 400°C. The removal of water results in the formation of an amorphous, anhydrous magnesium hydrogen phosphate.

Further heating to higher temperatures, generally around 650-700°C, induces a condensation reaction where two moles of the anhydrous compound combine, eliminating one mole of water and forming amorphous magnesium pyrophosphate (Mg₂P₂O₇). This amorphous intermediate subsequently undergoes an exothermic crystallization event to form the stable α-polymorph of magnesium pyrophosphate (α-Mg₂P₂O₇). At even higher temperatures, a phase transition to the β-polymorph (β-Mg₂P₂O₇) can occur.

Quantitative Analysis of Thermal Decomposition

The thermal decomposition of MgHPO₄·3H₂O can be quantitatively analyzed using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The following table summarizes the key thermal events and associated mass losses.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Corresponding Transformation |

| Dehydration | 120 - 400 | ~29.2% | MgHPO₄·3H₂O → Amorphous MgHPO₄ + 3 H₂O |

| Condensation | 400 - 650 | ~4.9% | 2 MgHPO₄ → Mg₂P₂O₇ + H₂O |

| Crystallization (Exotherm) | ~675 | - | Amorphous Mg₂P₂O₇ → α-Mg₂P₂O₇ |

Note: The total theoretical mass loss for the conversion of MgHPO₄·3H₂O to Mg₂P₂O₇ is approximately 34.1%. Temperature ranges can vary depending on factors such as heating rate and atmospheric conditions.

Crystallographic Data of Associated Phases

The phase transformations are accompanied by significant changes in the crystal structure. Powder X-ray Diffraction (XRD) is the primary technique used to identify the different crystalline phases involved.

| Compound | Crystal System | Space Group | Lattice Parameters |

| MgHPO₄·3H₂O | Orthorhombic | Pbca | a = 10.013 Å, b = 10.214 Å, c = 10.685 Å[1] |

| α-Mg₂P₂O₇ | Monoclinic | P2₁/c | a = 8.387 Å, b = 7.026 Å, c = 9.170 Å, β = 66.28°[2] |

| β-Mg₂P₂O₇ | Monoclinic | C2/m | a = 6.44 Å, b = 8.28 Å, c = 4.50 Å, β = 103.53°[3] |

Experimental Protocols

A systematic approach is required to study the phase transformation of this compound. The following outlines a typical experimental workflow.

References

The Pivotal Role of Water of Hydration in the Structural Integrity of Magnesium Hydrogen Phosphate Trihydrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium hydrogen phosphate (B84403) trihydrate (MgHPO₄·3H₂O), mineralogically known as newberyite, is a compound of significant interest in various scientific fields, including pharmaceutical development, due to its biocompatibility and role in biomineralization. The three molecules of water of hydration are not merely adventitious but are integral to the crystalline architecture, dictating its stability, physicochemical properties, and thermal behavior. This technical guide provides a comprehensive analysis of the crystal structure of MgHPO₄·3H₂O with a particular focus on the critical role of the water of hydration. It consolidates crystallographic data, details the intricate hydrogen-bonding network as elucidated by neutron diffraction studies, and presents standardized experimental protocols for its synthesis and characterization.

Introduction

Magnesium phosphates are a class of compounds with diverse applications, from fertilizers to biomaterials. Magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) is a notable member of this family, recognized for its presence in biological systems, including urinary calculi, and its potential use in pharmaceutical formulations and biomaterials. The crystalline structure of newberyite is stabilized by an extensive network of hydrogen bonds, in which the water molecules of hydration are primary participants. Understanding the precise location and interactions of these water molecules is paramount to comprehending the material's properties and predicting its behavior in various environments. This guide synthesizes the current knowledge on the subject, providing researchers with a detailed reference.

Crystal Structure and Physicochemical Properties

This compound crystallizes in the orthorhombic system with the space group Pbca. The crystal structure consists of MgO₆ octahedra and HPO₄ tetrahedra, which are interconnected to form a three-dimensional framework. The water molecules are strategically positioned within this framework, playing a crucial role in satisfying the coordination requirements of the magnesium ions and establishing a robust hydrogen-bonding network.

Crystallographic and Physical Data

The fundamental crystallographic and physical properties of MgHPO₄·3H₂O are summarized in the table below. This data is essential for phase identification and for understanding the packing of the constituent ions and molecules in the crystal lattice.

| Property | Value | Reference(s) |

| Crystal System | Orthorhombic | [1][2] |

| Space Group | Pbca | [1][2] |

| Unit Cell Parameters | a = 10.203 Å, b = 10.685 Å, c = 10.018 Å | [1][2] |

| a:b:c = 0.955 : 1 : 0.938 | [1] | |

| Unit Cell Volume | 1092.15 ų | [1] |

| Formula Units (Z) | 8 | [3] |

| Density (Calculated) | 2.12 g/cm³ | [1] |

| Density (Measured) | 2.10 - 2.11 g/cm³ | [1] |

| Color | Colorless, white, pale brown, light gray | [1] |

| Lustre | Vitreous to dull | [1] |

| Hardness (Mohs) | 3 - 3.5 | [1] |

The Role of Water of Hydration

The three water molecules in the MgHPO₄·3H₂O structure are crystallographically distinct and perform vital functions in maintaining the structural integrity. They participate in the coordination sphere of the magnesium ion and act as both donors and acceptors in an extensive hydrogen-bonding network.

Coordination Environment

The magnesium ion (Mg²⁺) is octahedrally coordinated by six oxygen atoms. Three of these oxygen atoms belong to the three water molecules, and the other three are from the phosphate groups. This coordination geometry is crucial for distributing the charge of the magnesium ion and stabilizing the overall structure. The water molecules, therefore, directly contribute to the primary coordination sphere of the metal cation.

Hydrogen Bonding Network

A single-crystal neutron diffraction study has been instrumental in elucidating the detailed hydrogen-bonding network within newberyite.[3] This technique is particularly sensitive to the positions of hydrogen atoms, which are not accurately located by X-ray diffraction. The study revealed a complex network of hydrogen bonds involving the water molecules, the hydrogen phosphate anion (HPO₄²⁻), and the oxygen atoms of neighboring phosphate groups.

Notably, the neutron diffraction study identified the presence of a bifurcated hydrogen bond , a relatively uncommon type of hydrogen bond where one hydrogen atom is donated to two different acceptor atoms simultaneously. This bifurcated bond, along with numerous conventional hydrogen bonds, creates a highly interconnected and rigid structure. The water molecules act as critical linkers, connecting different parts of the inorganic framework.

The diagram below provides a schematic representation of the key components and their connectivity within the hydrogen-bonding network of MgHPO₄·3H₂O.

References

An In-depth Guide to the Surface Chemistry and Zeta Potential of Magnesium Hydrogen Phosphate Trihydrate (MgHPO₄·3H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry and zeta potential of synthetic magnesium hydrogen phosphate (B84403) trihydrate (MgHPO₄·3H₂O), a biomaterial of increasing interest for applications in drug delivery and tissue engineering.

Introduction

Magnesium hydrogen phosphate trihydrate, also known as newberyite in its mineral form, is a biocompatible and biodegradable material.[1] Its surface properties play a critical role in its interaction with biological systems, influencing protein adsorption, cell adhesion, and its performance as a drug delivery vehicle. Understanding the surface chemistry and electrokinetic properties, such as zeta potential, is therefore paramount for the rational design and application of this promising biomaterial.

Synthesis of this compound

Several methods can be employed for the synthesis of MgHPO₄·3H₂O, typically involving a precipitation reaction. The following table summarizes a common laboratory-scale synthesis protocol.

Table 1: Synthesis Protocol for Nano-sized this compound [2]

| Step | Parameter | Description |

| 1. Reactant Preparation | Reagents | Dipotassium hydrogen phosphate (K₂HPO₄) and Magnesium chloride hexahydrate (MgCl₂·6H₂O) |

| Concentration | 10 mM of each reactant | |

| Solvent | Deionized water | |

| 2. Reaction | Procedure | Add the MgCl₂·6H₂O solution to the K₂HPO₄ solution. |

| Conditions | Static conditions at room temperature. | |

| Duration | 24 hours. | |

| 3. Product Recovery | Filtration | Filter the resulting precipitate. |

| Washing | Wash three times with deionized water and then with ethanol. | |

| Drying | Dry at 66 °C for 24 hours. |

This method yields nano-sized particles of MgHPO₄·3H₂O.[2] The stoichiometry of the reactants is a crucial factor that can influence the final product.[3]

Surface Chemistry

The surface of synthetic MgHPO₄·3H₂O is characterized by the presence of magnesium, phosphate, and hydroxyl groups, which dictate its chemical reactivity and interactions.

Surface Elemental Composition (X-ray Photoelectron Spectroscopy - XPS)

A survey scan would primarily detect Magnesium (Mg), Phosphorus (P), and Oxygen (O). High-resolution spectra of the Mg 2p, P 2p, and O 1s regions would provide information on their respective chemical states. For instance, the O 1s spectrum can be deconvoluted to identify contributions from P-O bonds in phosphate groups and Mg-OH bonds from surface hydroxylation.[4]

Table 2: Expected Surface Elemental Composition and Chemical States from XPS

| Element | Core Level | Expected Binding Energy (eV) | Chemical State Information |

| Mg | 2p | ~50-51 | Mg²⁺ in the phosphate lattice and potentially Mg(OH)₂ on the surface. |

| P | 2p | ~133-134 | P⁵⁺ in the form of HPO₄²⁻. |

| O | 1s | ~531-533 | Oxygen in P-O bonds and in hydroxyl (OH) groups. |

| C | 1s | ~285 | Adventitious carbon from atmospheric exposure. |

Surface Functional Groups (Fourier-Transform Infrared Spectroscopy - FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the vibrational modes of functional groups present on the material's surface and in its bulk. The FTIR spectrum of synthetic MgHPO₄·3H₂O exhibits characteristic bands corresponding to the phosphate group (PO₄³⁻), the hydrogen phosphate group (HPO₄²⁻), and water molecules.

Table 3: FTIR Band Assignments for Synthetic this compound [2][3]

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3000-3600 | O-H | Stretching vibrations of crystal water.[2] |

| 1630-1655 | H-O-H | Bending vibrations of crystal water.[2] |

| 1028-1079 | P-O | Stretching vibrations of the PO₄ group.[2] |

| 744-778 | P-O-H | Bending vibrations of the HPO₄ group.[2] |

| 571-601 | O-P-O | Bending vibrations of the PO₄ group.[2] |

The presence of these bands confirms the chemical identity and hydrated nature of the synthesized material.

Zeta Potential and Isoelectric Point

The zeta potential is a measure of the electrical charge at the particle-liquid interface and is a critical parameter for predicting the stability of colloidal suspensions and the interaction of particles with biological membranes. It is highly dependent on the pH of the surrounding medium.

While a specific zeta potential versus pH curve for synthetic MgHPO₄·3H₂O is not available in the literature, data from related materials such as magnesium hydroxide (B78521) (Mg(OH)₂) and other phosphate-based nanoparticles can provide valuable insights. Generally, the surface of phosphate materials is negatively charged at physiological pH due to the deprotonation of surface phosphate groups. The isoelectric point (IEP), the pH at which the zeta potential is zero, is a key characteristic of the material's surface. For a magnetic zirconium-iron oxide nanoparticle loaded on palygorskite, the isoelectric point was found to be around 4.9.[5] For magnesium oxide nanoparticles, the IEP has been observed between pH 10 and 11.[6] Given the presence of acidic phosphate groups, the IEP of MgHPO₄·3H₂O is expected to be in the acidic to neutral pH range.

Experimental Protocols

Synthesis of MgHPO₄·3H₂O Nanoparticles

This protocol details the wet chemical precipitation method for synthesizing nano-sized MgHPO₄·3H₂O.

Surface Characterization

The following outlines a general procedure for preparing powdered MgHPO₄·3H₂O for XPS analysis.

References

- 1. Biocompatibility of magnesium phosphate minerals and their stability under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chalcogen.ro [chalcogen.ro]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Controlled Precipitation of Magnesium Hydrogen Phosphate Trihydrate (Newberyite)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium hydrogen phosphate (B84403) trihydrate (MgHPO₄·3H₂O), also known as newberyite, is a crystalline material with significant potential in various fields, including its use as a biomaterial and in pharmaceutical formulations. The controlled precipitation of newberyite is crucial for obtaining desired characteristics such as specific particle size, morphology, and purity, which are critical for its performance in these applications. This document provides detailed protocols and application notes for the synthesis of newberyite through controlled precipitation, enabling researchers to produce this material with consistent and reproducible properties.

The precipitation of magnesium hydrogen phosphate trihydrate is influenced by several key parameters, including the choice of magnesium and phosphate precursors, their concentrations, the pH of the reaction medium, and the temperature at which the reaction is carried out. By carefully controlling these factors, it is possible to tailor the physicochemical properties of the resulting newberyite crystals.

Experimental Protocols

Two primary methods for the controlled precipitation of this compound are detailed below. Method A utilizes magnesium chloride and phosphoric acid, while Method B employs magnesium hydroxide (B78521) and orthophosphoric acid.

Method A: Precipitation from Magnesium Chloride and Phosphoric Acid

This protocol is adapted from the dropwise mixing of a magnesium salt solution with a neutralized phosphoric acid solution.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Sodium hydroxide (NaOH)

-

Deionized water

Equipment:

-

Reaction vessel (beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Burettes or dropping funnels for controlled addition of reagents

-

Filtration apparatus (e.g., Buchner funnel and vacuum flask)

-

Drying oven

Procedure:

-

Prepare a 0.067 M Magnesium Chloride Solution: Dissolve the appropriate amount of MgCl₂·6H₂O in deionized water.

-

Prepare a 0.1 M Phosphoric Acid Solution: Dilute the 85% H₃PO₄ with deionized water to the desired concentration.

-

Neutralize Phosphoric Acid: Carefully add a concentrated NaOH solution to the phosphoric acid solution to adjust the pH to 7.0. This step is crucial to prevent over-acidification of the final reaction mixture.[1]

-

Precipitation Reaction:

-

Place the neutralized phosphoric acid solution in the reaction vessel and begin stirring at a constant rate.

-

Slowly add the magnesium chloride solution dropwise to the stirred phosphate solution.

-

Continuously monitor and maintain the pH of the reaction mixture between 6.0 and 7.4 by adding small amounts of NaOH solution as needed.[1]

-

Maintain the reaction temperature at 25 °C.[1]

-

-

Aging: Allow the resulting suspension to age for a specified period (e.g., 60 minutes) while stirring to ensure complete precipitation and crystal growth.[2]

-

Filtration and Washing: Filter the precipitate using a vacuum filtration setup. Wash the collected crystals several times with deionized water to remove any soluble byproducts.

-

Drying: Dry the purified this compound in an oven at a temperature below 40 °C to prevent the loss of hydration water.

Method B: Precipitation from Magnesium Hydroxide and Orthophosphoric Acid

This protocol involves the reaction of a suspension of magnesium hydroxide with orthophosphoric acid.[3]

Materials:

-

Magnesium hydroxide (Mg(OH)₂)

-

Orthophosphoric acid (H₃PO₄, 85%)

-

Sodium hydroxide (NaOH) solution (e.g., 3 M)

-

Deionized water

-

Ice bath

Equipment:

-

Reaction vessel (beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Burette or dropping funnel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Prepare Magnesium Hydroxide Suspension: Suspend the calculated stoichiometric amount of Mg(OH)₂ powder in deionized water in the reaction vessel.

-

Cool the Suspension: Place the reaction vessel in an ice bath to control the reaction temperature.[3]

-

Acid Addition:

-

While stirring the suspension vigorously, slowly add the concentrated orthophosphoric acid dropwise.[3]

-

Monitor the pH of the reaction mixture continuously.

-

-

pH Adjustment: After the addition of phosphoric acid, adjust the pH of the reaction mixture to the desired value (e.g., between 5.8 and 8.0) by adding the 3 M NaOH solution. The final pH will significantly influence the particle size of the product.[3]

-

Stirring: Continue to stir the mixture intensively for an additional 40 minutes.[3]

-

Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water.

-

Drying: Dry the final product in an oven at a temperature that does not exceed 40 °C.

Data Presentation: Influence of Reaction Parameters

The following table summarizes the quantitative data on how different experimental parameters affect the properties of the precipitated this compound.

| Parameter | Value Range | Effect on Product | Reference |

| pH | 2.5 - 4.5 | Coarsely crystalline product (grain size > 40 µm) | [4] |

| 4.7 - 6.0 | Fine-grained precipitate (grain size < 40 µm) | [4] | |

| 5.8 | Main particle size (d50) = 15 µm | [3] | |

| > 8.0 | Main particle size (d50) up to 50 µm | [3] | |

| Temperature | 20 - 80 °C | General operating range for precipitation | [4] |

| 40 - 45 °C | Economically advantageous range for precipitation | [4] | |

| Reactant Concentration | Excess Mg²⁺ | Favors the formation of newberyite over struvite | [2] |

| Higher ammonium (B1175870) phosphate | Favors the formation of struvite | [2] |

Mandatory Visualizations

Experimental Workflow for Controlled Precipitation

Caption: Workflow for the controlled precipitation of this compound.

Logical Relationship of Key Precipitation Parameters

Caption: Influence of key parameters on newberyite crystal properties.

References

- 1. The Influences of Magnesium upon Calcium Phosphate Mineral Formation and Structure as Monitored by X-ray and Vibrational Spectroscopy [mdpi.com]

- 2. Kinetics of struvite to newberyite transformation in the precipitation system MgCl2-NH4H2PO4NaOH-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. US3433586A - Process for the manufacture of magnesium hydrogen-phosphate trihydrate - Google Patents [patents.google.com]

Application Notes and Protocols for Utilizing Magnesium-Containing Phosphate Buffers in Enzymatic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of enzymatic assays, maintaining a stable pH is paramount for obtaining accurate and reproducible results. The activity of enzymes is exquisitely sensitive to pH, with deviations from the optimal pH leading to reduced activity or even irreversible denaturation.[1] Phosphate (B84403) buffers are a cornerstone of biological research, offering excellent buffering capacity around the physiological pH range.[2] This document provides detailed application notes and protocols on the use of phosphate buffers supplemented with magnesium ions (Mg²⁺), a common practice in assays involving enzymes that require magnesium as a cofactor.

While magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) is a source of both magnesium and phosphate ions, its direct use as a primary buffering agent by titration is not a widely documented or practical approach due to its low solubility.[3][4] The more established and reliable method is to prepare a standard phosphate buffer using soluble salts like monobasic and dibasic sodium or potassium phosphate and then to add a soluble magnesium salt, such as magnesium chloride (MgCl₂), to the desired final concentration.[5][6]

This guide will focus on the preparation and application of these magnesium-supplemented phosphate buffer systems, addressing their advantages, limitations, and providing detailed protocols for their use in enzymatic assays.

Key Considerations for Using Magnesium-Containing Phosphate Buffers

The Role of Magnesium in Enzymatic Reactions

Magnesium is a crucial cofactor for a vast number of enzymes, participating in a wide range of biochemical reactions.[7] Its primary roles include:

-

Enzyme Activation: Many enzymes, particularly kinases and polymerases, require Mg²⁺ for their catalytic activity.[8]

-

Substrate Binding: In many enzymatic reactions involving ATP, the true substrate is the Mg-ATP complex. The magnesium ion helps to shield the negative charges on the phosphate groups, facilitating the binding of the nucleotide to the enzyme's active site.

-

Stabilization of Intermediates: Mg²⁺ can stabilize negatively charged transition states in enzymatic reactions, thereby lowering the activation energy.

Advantages of Magnesium-Supplemented Phosphate Buffers

-

Physiological Relevance: This buffer system mimics the intracellular environment where phosphate is a major anion and magnesium is an abundant divalent cation.

-

Maintains Optimal Enzyme Activity: It ensures the presence of the essential cofactor Mg²⁺ for magnesium-dependent enzymes.

-

Good Buffering Capacity: Phosphate buffers have a pKa₂ (the second dissociation constant of phosphoric acid) of approximately 7.2, providing effective buffering in the physiologically relevant pH range of 6.2 to 8.2.[9]

Limitations and Potential Interferences

-

Precipitation: A significant drawback is the potential for precipitation of magnesium phosphate (Mg₃(PO₄)₂), especially at higher pH values and concentrations of magnesium and phosphate.[6][10] This can lead to a decrease in the effective concentrations of both ions and interfere with spectrophotometric measurements. Careful consideration of the concentrations and pH is crucial to avoid this issue.

-

Enzyme Inhibition: In some cases, high concentrations of phosphate can be inhibitory to certain enzymes.[9]

-

Influence on pKa: The presence of divalent cations like Mg²⁺ can influence the pKa of the phosphate buffer system, which should be considered when preparing buffers for a precise pH.

Data Presentation: Properties and Preparation

Table 1: Properties of the Phosphate Buffer System (H₂PO₄⁻ / HPO₄²⁻)

| Property | Value | Reference(s) |

| pKa₂ (25 °C) | ~7.2 | [9] |

| Effective pH Range | 6.2 - 8.2 | |

| ΔpKa/°C | -0.0028 |

Table 2: Preparation of a 0.1 M Sodium Phosphate Buffer with 10 mM MgCl₂

This table provides the volumes of stock solutions required to prepare a 0.1 M sodium phosphate buffer of a specific pH, which is then supplemented with MgCl₂.

| Desired pH | Volume of 0.1 M NaH₂PO₄ (ml) | Volume of 0.1 M Na₂HPO₄ (ml) | Volume of 1 M MgCl₂ (ml) | Final Volume (ml) |

| 6.2 | 87.7 | 12.3 | 1 | 100 |

| 6.4 | 78.8 | 21.2 | 1 | 100 |

| 6.6 | 66.0 | 34.0 | 1 | 100 |

| 6.8 | 51.0 | 49.0 | 1 | 100 |

| 7.0 | 37.5 | 62.5 | 1 | 100 |

| 7.2 | 26.5 | 73.5 | 1 | 100 |

| 7.4 | 18.0 | 82.0 | 1 | 100 |

| 7.6 | 12.0 | 88.0 | 1 | 100 |

| 7.8 | 8.0 | 92.0 | 1 | 100 |

| 8.0 | 5.3 | 94.7 | 1 | 100 |

| 8.2 | 3.5 | 96.5 | 1 | 100 |

Note: The final pH should always be verified with a calibrated pH meter and adjusted with small volumes of NaOH or HCl if necessary, especially after the addition of MgCl₂.

Experimental Protocols

General Protocol for Preparing a Magnesium-Supplemented Phosphate Buffer

This protocol describes the preparation of a phosphate buffer with a defined concentration of Mg²⁺.

Materials:

-

Monobasic sodium phosphate (NaH₂PO₄) or potassium phosphate (KH₂PO₄)

-

Dibasic sodium phosphate (Na₂HPO₄) or potassium phosphate (K₂HPO₄)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1 M stock solution of the acidic component (e.g., NaH₂PO₄).

-

Prepare a 1 M stock solution of the basic component (e.g., Na₂HPO₄).

-

Prepare a 1 M stock solution of MgCl₂.

-

-

Determine Component Volumes:

-

Use the Henderson-Hasselbalch equation (pH = pKa + log([Base]/[Acid])) to calculate the required volumes of the acidic and basic stock solutions to achieve the desired pH. For the H₂PO₄⁻/HPO₄²⁻ system, a pKa of ~7.2 can be used.[9] Alternatively, use an online buffer calculator or a buffer recipe table (see Table 2 for an example).

-

-

Prepare the Phosphate Buffer:

-

In a beaker with a stir bar, add the calculated volume of the acidic component stock solution to a volume of deionized water.

-

While stirring, add the calculated volume of the basic component stock solution.

-

Allow the solution to mix thoroughly.

-

-

Add Magnesium Chloride:

-

Slowly add the required volume of the 1 M MgCl₂ stock solution to the phosphate buffer while stirring continuously. This should be done carefully to avoid localized high concentrations that could promote precipitation.

-

-

Adjust to Final Volume and pH:

-

Transfer the solution to a volumetric flask and add deionized water to the final desired volume.

-

Calibrate a pH meter and measure the pH of the final buffer solution.

-

If necessary, adjust the pH to the desired value using small additions of a dilute strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

Note: Always re-check the pH after each addition.

-

-

Sterilization and Storage:

-

If required for your application, sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter. Note that autoclaving can sometimes cause a slight pH shift and may promote precipitation, so filtration is often preferred.

-

Store the buffer at 4°C. Visually inspect for any signs of precipitation before use.

-

Specific Protocol: Enzymatic Assay of a Kinase using a Magnesium-Supplemented Phosphate Buffer

This protocol provides an example of using a magnesium-containing phosphate buffer in a kinase assay.

Objective: To measure the activity of a purified kinase by quantifying the amount of phosphorylated substrate produced.

Materials:

-

Purified kinase

-

Peptide or protein substrate for the kinase

-

Adenosine triphosphate (ATP)

-

0.1 M Sodium Phosphate buffer, pH 7.4, containing 10 mM MgCl₂ (prepared as described in Protocol 4.1)

-

Kinase reaction stop solution (e.g., EDTA solution)

-

Detection reagent (e.g., a phosphospecific antibody or a commercial kinase activity assay kit)

-

Microplate reader

Procedure:

-

Reaction Setup:

-

Prepare a reaction master mix containing the phosphate buffer with MgCl₂, the kinase substrate, and any other necessary components (e.g., DTT).

-

Dispense the master mix into the wells of a microplate.

-

-

Enzyme Addition:

-

Add the purified kinase to the appropriate wells to initiate the reaction. Include a negative control well with no enzyme.

-

-

Initiation of Reaction:

-

Start the enzymatic reaction by adding ATP to all wells. The final concentration of ATP should be at or near the Km for the kinase, if known.

-

-

Incubation:

-

Incubate the microplate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Termination of Reaction:

-

Stop the reaction by adding the kinase reaction stop solution to all wells.

-

-

Detection:

-

Follow the manufacturer's instructions for the chosen detection method to quantify the amount of phosphorylated product.

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Subtract the signal from the negative control from all other readings.

-

Calculate the kinase activity, typically expressed as the amount of product formed per unit time per amount of enzyme.

-

Visualizations

References

- 1. clinisciences.com [clinisciences.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. This compound, 98%, extra pure, Thermo Scientific Chemicals 1 kg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Dimagnesium phosphate - Wikipedia [en.wikipedia.org]

- 5. hardydiagnostics.com [hardydiagnostics.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. vitroscient.com [vitroscient.com]

- 8. Enzymatic assay of magnesium through glucokinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biochemistry - Why is second pKa value of phosphoric acid different across different sources? - Biology Stack Exchange [biology.stackexchange.com]

- 10. researchgate.net [researchgate.net]

Application Notes: Magnesium Hydrogen Phosphate Trihydrate in Slow-Release Fertilizers

Introduction Magnesium hydrogen phosphate (B84403) trihydrate (MgHPO₄·3H₂O), also known as Newberyite, is a chemical compound that serves as a valuable source of two essential macronutrients for plants: phosphorus (P) and magnesium (Mg).[1][2] Its application in agriculture is particularly noteworthy in the formulation of slow-release fertilizers. Magnesium is a central component of the chlorophyll (B73375) molecule, vital for photosynthesis, while phosphorus is crucial for energy transfer, root development, and protein synthesis.[1][3][4] The inherent low water solubility of magnesium hydrogen phosphate trihydrate allows for the gradual and sustained release of these nutrients into the soil, aligning nutrient availability with plant uptake requirements over an extended period.[1]

Principle of Slow Nutrient Release The primary characteristic that makes MgHPO₄·3H₂O an effective slow-release fertilizer is its low solubility in water.[1] Unlike highly soluble conventional fertilizers that can rapidly release nutrients, leading to potential leaching and runoff, magnesium hydrogen phosphate dissolves slowly in the soil solution. This process is governed by the equilibrium between the solid phase and the dissolved ions (Mg²⁺ and HPO₄²⁻). The release is further influenced by soil pH, moisture, and the presence of organic acids exuded by plant roots and microorganisms, which can gradually solubilize the compound.[5][6]

Advantages in Agricultural Applications The use of MgHPO₄·3H₂O as a slow-release fertilizer offers several key advantages:

-

Sustained Nutrient Supply: Provides a steady supply of magnesium and phosphorus throughout the plant's growth cycle, minimizing periods of nutrient deficiency.

-

Reduced Nutrient Loss: Its low solubility significantly reduces the loss of nutrients through leaching, especially in sandy soils or areas with high rainfall.[7] This enhances nutrient use efficiency and minimizes the environmental impact associated with fertilizer runoff, such as eutrophication.[8]

-

Improved Plant Growth: Studies have shown that Mg-fortified phosphate fertilizers can lead to significant increases in nutrient uptake and plant biomass.[9]

-

Dual Nutrient Source: Delivers both magnesium and phosphorus in a single compound, simplifying fertilizer application.[1]

-

Soil Health: The application of slow-release magnesium fertilizers can be particularly beneficial in acidic soils.[7]

Data Presentation

Table 1: Physicochemical Properties of Magnesium Phosphate Compounds

| Compound Name | Chemical Formula | P Content (wt%) | Mg/P Molar Ratio | Key Characteristic |

|---|---|---|---|---|

| This compound | MgHPO₄·3H₂O | 17.8% | 1.00 | Low solubility, suitable for slow release.[10] |

| Struvite | MgNH₄PO₄·6H₂O | 12.6% | 1.00 | Recrystallized from wastewater; also a slow-release source.[10] |

| Trimagnesium Phosphate Octahydrate | Mg₃(PO₄)₂·8H₂O | 15.2% | 1.50 | Another form of low-solubility magnesium phosphate.[10] |

| Monomagnesium Phosphate | Mg(H₂PO₄)₂ | - | 0.50 | More soluble precursor compound.[9] |

Table 2: Comparative Nutrient Release from Slow-Release Fertilizers

| Fertilizer Type | Nutrient Monitored | Release (%) | Time | Soil/Leaching Conditions | Reference |

|---|---|---|---|---|---|

| Mg-enriched biochar | Phosphate | 16% | 48 hours | Incubation study | [11] |

| Slow-release Mg fertilizers (S-Mg) | Magnesium | 44.9% less leaching than fast-release | Not specified | Leaching column study | [7] |

| Organomineral P fertilizer (heat-treated) | Phosphorus | 90% | 793.3 hours | Water dissolution test | [12] |

| Biochar-based SRF | PO₄³⁻ | 65.31–68.52% | 90 days | Leaching study |[13] |

Table 3: Agronomic Effectiveness of Mg-Fortified Fertilizers

| Fertilizer Treatment | Crop | Improvement Metric | Increase vs. Standard Fertilizer | Reference |

|---|---|---|---|---|

| Mg-fortified MAP | Soybean | Shoot Mg Uptake | 9.6-fold | [9] |

| Mg-fortified MAP | Soybean | Shoot P Uptake | 3.0-fold | [9] |

| Mg-fortified MAP | Soybean | Shoot Dry Matter | 3.2-fold | [9] |

| Potassium Tripolyphosphate (KTPP) | Maize | Shoot Biomass | 24.1% (vs. DAP) | [13] |

| Potassium Tripolyphosphate (KTPP) | Maize | P, Ca, and Mg Uptake | 49.7%, 20.9%, and 20.9% (vs. DAP) |[13] |

Diagrams

Caption: Nutrient release mechanism of MgHPO₄·3H₂O in soil.

Caption: Experimental workflow for the synthesis of MgHPO₄·3H₂O.

Caption: Workflow for evaluating nutrient release via a soil column leaching study.

Experimental Protocols

Protocol 1: Synthesis of this compound (Precipitation Method)

-

Objective: To synthesize MgHPO₄·3H₂O via a controlled precipitation reaction. This protocol is based on established chemical precipitation methods.[14][15]

-

Materials:

-

Magnesium sulfate (B86663) heptahydrate (MgSO₄·7H₂O)

-

Phosphoric acid (H₃PO₄, 85%)

-

Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH) for pH adjustment

-

Deionized water

-